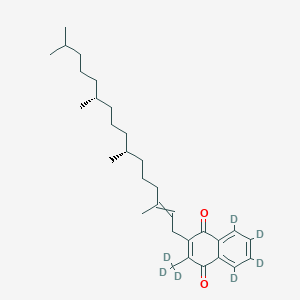
Vitamin K1-d7
Übersicht
Beschreibung
Vitamin K1-d7 is a deuterated form of Vitamin K1, also known as phylloquinone. This compound is a fat-soluble vitamin that plays a crucial role in blood coagulation, bone metabolism, and vascular health. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it serves as an internal standard for the quantification of Vitamin K1 .
Wirkmechanismus
Target of Action
Vitamin K1-d7, also known as Phylloquinone, is a naturally occurring vitamin that plays a crucial role in blood coagulation and bone and vascular metabolism . The primary targets of this compound are the precursors to coagulation factors II, VII, IX, and X . These factors are essential for the blood clotting process, and this compound helps in their activation .
Mode of Action
This compound acts as a cofactor for the enzyme γ-carboxylase . This enzyme modifies and activates the precursors to the coagulation factors II, VII, IX, and X . In addition to this, this compound also acts as a ligand of the steroid and xenobiotic receptor (SXR) and pregnane X receptor (PXR) .
Biochemical Pathways
This compound is involved in the blood coagulation cascade, where it is needed for the posttranslational modification of proteins involved in this process . It is also involved in the maturation of other proteins that play different roles, particularly in the modulation of the calcification of connective tissues . This process is physiologically needed in bones but is pathological in arteries .
Pharmacokinetics
The pharmacokinetics of this compound were evaluated in healthy human adult volunteers following oral and intravenous administration . The study found significant differences in the main pharmacokinetic parameters between groups . For instance, VKORC1 AG carriers showed 41% higher mean bioavailability compared with homozygous AA individuals . Furthermore, AG subjects exhibited 30% and 36% higher mean AUC compared with GG and AA respectively . Terminal half-life was 32% and 27% longer for AG carriers in comparison to GG and AA genotypes respectively .
Result of Action
The action of this compound results in the activation of multiple Vitamin K dependent-proteins (VKDPs) . These VKDPs have important roles in bone health, vascular health, metabolism, reproduction, as well as in cancer progression . The activation of these proteins can influence various physiological processes and can be an important link between the bone and the vasculature .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the methods of production and purification, as well as particular environmental and storage conditions, can influence the isomer composition in the final product . Knowledge of these factors can enable their manipulation to obtain a more favorable this compound profile in the final product .
Biochemische Analyse
Biochemical Properties
Vitamin K1-d7, like its parent compound Vitamin K1, plays a crucial role in biochemical reactions. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational gamma-carboxylation of specific proteins involved in blood coagulation .
Cellular Effects
This compound influences various cellular processes. It is essential for the synthesis of proteins important for blood-clotting, bone metabolism, and cell growth . It also exhibits anticancer activity in various cell lines . In addition, this compound has been shown to decrease the number of cancer cells and increase the frequency and effects of apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the gamma-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins, enabling these proteins to bind calcium ions with high affinity and participate in blood coagulation .
Temporal Effects in Laboratory Settings
It is known that this compound, like Vitamin K1, is a fat-soluble vitamin, and its absorption, transportation, and distribution are influenced by lipids .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Vitamin K1, the parent compound of this compound, is used in veterinary medicine to treat conditions such as coagulopathy .
Metabolic Pathways
This compound is involved in the same metabolic pathways as Vitamin K1. These pathways involve the post-translational gamma-carboxylation of specific proteins, which is crucial for blood coagulation .
Transport and Distribution
This compound, like Vitamin K1, is transported and distributed within cells and tissues. It is absorbed from the intestinal tract along with bile salts . It is also known that cholesterol and Vitamin K share common transport receptors, such as Niemann-Pick C1-like 1 (NPC1L1) and ATP-binding cassette protein G5/G8 (ABCG5/ABCG8), in enterocytes and hepatocytes .
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of Vitamin K1. Vitamin K1 is found in the photosynthetic tissues of green, leafy plants, where it acts as an electron acceptor forming part of the electron transport chain of Photosystem I .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Vitamin K1-d7 beinhaltet die Einarbeitung von Deuteriumatomen in das Phyllochinonmolekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter katalytische Hydrierung unter Verwendung von Deuteriumgas oder deuterierten Lösungsmitteln. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines Palladium- oder Platinkatalysators unter kontrollierter Temperatur und Druck, um die selektive Einarbeitung von Deuteriumatomen zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von hochreinem Deuteriumgas und fortschrittlichen Katalysatorsystemen, um hohe Ausbeuten und Reinheit zu erzielen. Das Endprodukt wird dann mit chromatographischen Verfahren gereinigt, um alle Verunreinigungen zu entfernen und die gewünschte isotopenreiche Anreicherung sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vitamin K1-d7 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Vitamin K1-2,3-Epoxid oxidiert werden.
Reduktion: Es kann zurück in seine Hydrochinonform reduziert werden.
Substitution: Die Phytylseitenkette kann unter bestimmten Bedingungen Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Die Bedingungen variieren je nach Substituent, beinhalten aber typischerweise die Verwendung starker Basen oder Säuren.
Hauptprodukte, die gebildet werden:
Oxidation: Vitamin K1-2,3-Epoxid.
Reduktion: Hydrochinonform von Vitamin K1.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Vitamin K1-d7 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als interner Standard in der Massenspektrometrie für die Quantifizierung von Vitamin K1 und seinen Metaboliten verwendet.
Biologie: Hilft bei der Untersuchung der Stoffwechselwege und biologischen Funktionen von Vitamin K1.
Medizin: Wird in pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Vitamin K1 zu verstehen.
Industrie: Wird in der Qualitätskontrolle von Nahrungsergänzungsmitteln und pharmazeutischen Produkten verwendet, die Vitamin K1 enthalten
5. Wirkmechanismus
This compound wirkt wie sein nicht-deuteriertes Gegenstück als Kofaktor für das Enzym Gamma-Carboxylase. Dieses Enzym katalysiert die Carboxylierung von Glutamatresten an bestimmten Proteinen und wandelt diese in Gamma-Carboxyglutamat um. Diese modifizierten Proteine sind essentiell für die Kalziumbindung, die für die Blutgerinnung und die Knochenmineralisierung entscheidend ist. Die Deuterium-Markierung verändert die biologische Aktivität der Verbindung nicht, ermöglicht aber eine präzise Verfolgung und Quantifizierung in Forschungsstudien .
Ähnliche Verbindungen:
Vitamin K1 (Phyllochinon): Die nicht-deuterierte Form von Vitamin K1.
Vitamin K2 (Menaquinon): Eine Gruppe von Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen Seitenketten.
Vitamin K3 (Menadion): Eine synthetische Form von Vitamin K mit einer einfacheren Struktur
Einzigartigkeit von this compound: Die primäre Einzigartigkeit von this compound liegt in seiner Deuterium-Markierung, die es zu einem unschätzbaren Werkzeug in der analytischen Chemie macht. Diese Markierung ermöglicht die präzise Quantifizierung von Vitamin K1 in komplexen biologischen Matrizes mit Hilfe der Massenspektrometrie. Darüber hinaus sorgen die Deuteriumatome für Stabilität gegenüber metabolischem Abbau, was es zu einem zuverlässigen internen Standard macht .
Vergleich Mit ähnlichen Verbindungen
Vitamin K1 (Phylloquinone): The non-deuterated form of Vitamin K1.
Vitamin K2 (Menaquinone): A group of compounds with similar structures but different side chains.
Vitamin K3 (Menadione): A synthetic form of Vitamin K with a simpler structure
Uniqueness of Vitamin K1-d7: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. This labeling allows for the precise quantification of Vitamin K1 in complex biological matrices using mass spectrometry. Additionally, the deuterium atoms provide stability against metabolic degradation, making it a reliable internal standard .
Eigenschaften
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-VKXGTQFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What analytical methods benefit from using Vitamin K1-d7?
A: this compound is particularly useful in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Supercritical Fluid Chromatography Tandem Mass Spectrometry (SFC-MS/MS) methods developed for quantifying Vitamin K1 [, ]. These methods utilize the mass difference between Vitamin K1 and this compound to differentiate and quantify them based on their unique mass-to-charge ratios.
Q2: Can you give examples of specific research applications where this compound is crucial?
A2:
- Determining Vitamin K1 in Food Products: Researchers used this compound to develop a sensitive and reliable LC-MS/MS method for quantifying Vitamin K1 in various fruits and vegetables []. This method helps determine the nutritional content of these foods.
- Assessing Vitamin K Status in Serum: A routine SFC-MS/MS method was developed using this compound to accurately measure Vitamin K1 levels in serum samples []. This method assists in evaluating an individual's Vitamin K status, which is important for bone health and blood clotting.
Q3: What are the advantages of incorporating this compound in these analytical methods?
A3: The use of this compound significantly improves the accuracy and reliability of Vitamin K1 quantification by:
- Correcting for Matrix Effects: Complex matrices like serum or food extracts can interfere with the ionization of the analyte, leading to inaccurate results. This compound, experiencing similar matrix effects, compensates for this issue [].
- Accounting for Losses During Sample Preparation: Losses of Vitamin K1 can occur during extraction and purification steps. Adding this compound before these steps allows for accurate accounting of these losses and correction in the final quantification [, ].
- Enhancing Precision and Reproducibility: By using this compound, variations in instrument response and other analytical variables can be normalized, leading to improved precision and reproducibility of the results [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


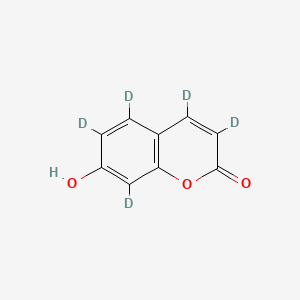

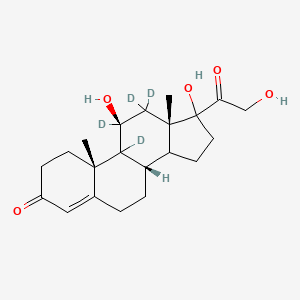
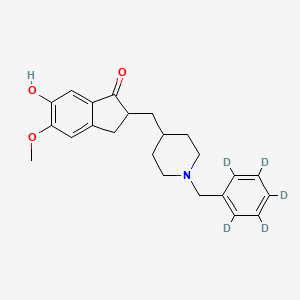

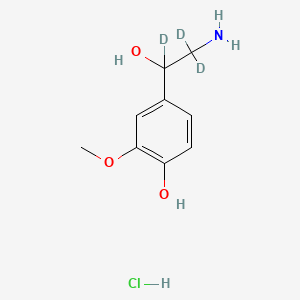

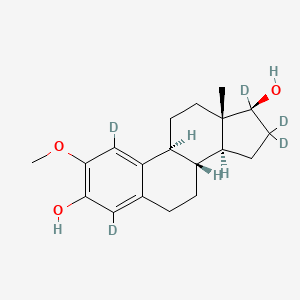
![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)

![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)
